molecular formula C15H17N3O2S B6491165 (2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 955793-63-2

(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B6491165
CAS No.: 955793-63-2
M. Wt: 303.4 g/mol
InChI Key: FSOGBSXTNOPHLE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound designed for research applications, featuring a 1,3,4-oxadiazole core functionalized with cyclohexyl and thiophene groups. This structural motif is common in medicinal chemistry investigations, particularly in the development of novel antiviral and anticancer agents. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery due to its versatile bioactivity and ability to participate in key hydrogen bonding interactions with biological targets . Compounds featuring a 1,3,4-oxadiazole ring linked to a thiophene moiety via an ethenyl bridge have been identified as potent non-nucleoside inhibitors of the Dengue virus NS5 polymerase, exhibiting submicromolar activity against all four dengue virus serotypes . Furthermore, 1,3,4-oxadiazole derivatives are extensively studied for their anticancer potential, with demonstrated mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are pivotal for cancer cell proliferation . The specific stereochemistry of the prop-2-enamide group (2E) is defined, which may be critical for its spatial orientation and interaction with target proteins. This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a biochemical tool or as a lead compound in the development of new therapeutic agents.

Properties

IUPAC Name

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(9-8-12-7-4-10-21-12)16-15-18-17-14(20-15)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,16,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOGBSXTNOPHLE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a compound belonging to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2OC_{15}H_{18}N_{2}O. The structure features a cyclohexyl group attached to an oxadiazole ring and a thiophene moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The mechanism of action is often linked to their ability to disrupt microbial cell wall synthesis and inhibit biofilm formation. In particular, compounds with the oxadiazole structure have demonstrated effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundCandida albicans8 µg/mL

Cytotoxicity Studies

The cytotoxicity of this compound has been evaluated in various cell lines. In vitro studies showed that at certain concentrations, the compound exhibited selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity in Cell Lines

Cell LineConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
L9291009288
A54950110105
HepG22007570

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes leading to cell death.
  • Interaction with DNA/RNA : Potential interference with nucleic acid synthesis has also been suggested.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in treating infections caused by resistant strains. For instance, a study highlighted the effectiveness of a similar oxadiazole derivative against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower MIC values compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole/Thiadiazole Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound ID / Reference Core Structure Substituents / Modifications Melting Point (°C) Key Biological Activity
Target Compound 1,3,4-Oxadiazole 5-Cyclohexyl; (E)-3-(thiophen-2-yl)propenamide Not Reported Not Reported (Inferred)
36a Cyclopenta[b]thiophene 2-Cyano; 3-(naphthalen-2-yl)propenamide 228–230 Not Reported
36b Benzothiophene 2-Cyano; 3-(naphthalen-2-yl)propenamide 252–254 Not Reported
Sulfonamide Derivatives 1,3,4-Oxadiazole 5-Cyclohexyl; sulfonamide-linked aryl groups Not Reported Anti-inflammatory (In vitro)
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide 1,3,4-Thiadiazole 5-Ethyl; 3-[4-(hexyloxy)-3-methoxyphenyl] Not Reported Not Reported
Anticonvulsant Oxadiazoles 1,3,4-Oxadiazole 4-Bromo/Chlorophenyl; propenamide Not Reported Anticonvulsant (MES test)

Structural and Functional Differences

  • Core Heterocycle: The target compound’s 1,3,4-oxadiazole core differs from thiadiazole-containing analogs (e.g., ), where sulfur replaces oxygen.
  • Substituent Effects :
    • The 5-cyclohexyl group in the target compound introduces significant lipophilicity compared to smaller substituents (e.g., ethyl in or aryl groups in ), which may enhance blood-brain barrier penetration.
    • The thiophen-2-yl moiety in the propenamide chain contrasts with naphthalene (36a, 36b ) or benzodioxole (37a, 37b ), influencing π-π stacking interactions.

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic systems (e.g., 36a, 36b ) exhibit higher melting points (228–254°C) than flexible cyclohexyl-containing compounds, suggesting reduced crystallinity in the target.

Preparation Methods

Cyclohexylation and Oxadiazole Ring Formation

  • Hydrazide Activation : Benzohydrazide reacts with cyclohexanecarbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, yielding N-cyclohexylcarbonyl benzohydrazide.

  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours induces dehydration, forming the 5-cyclohexyl-1,3,4-oxadiazol-2-amine intermediate.

Reaction Conditions :

StepReagentTemperatureTimeYield
1Cyclohexanecarbonyl chloride25°C4 h85%
2POCl₃80°C6 h72%

Thiophene Moiety Incorporation

The thiophene-prop-2-enamide side chain is introduced via a Heck coupling reaction:

  • Olefination : 3-(Thiophen-2-yl)acrylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amidation : The acyl chloride couples with 5-cyclohexyl-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the final product.

Key Characterization Data :

  • FT-IR : C=O stretch at 1685 cm⁻¹ (amide), C=N stretch at 1602 cm⁻¹ (oxadiazole).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 3H, thiophene), 2.50–1.20 (m, 11H, cyclohexyl).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes while improving yields.

One-Pot Cyclization and Functionalization

  • Microwave-Catalyzed Cyclization : A mixture of cyclohexanecarboxylic acid hydrazide and carbon disulfide (CS₂) in ethanol undergoes microwave irradiation (300 W, 120°C) for 15 minutes to form 5-cyclohexyl-1,3,4-oxadiazole-2-thiol.

  • Thiol Oxidation : The thiol group is oxidized to an amine using hydrogen peroxide (H₂O₂) in acetic acid, followed by coupling with 3-(thiophen-2-yl)acryloyl chloride under microwave conditions.

Advantages :

  • Time Reduction : 6-hour conventional steps completed in 30 minutes.

  • Yield Improvement : Overall yield increases from 58% to 82%.

Green Chemistry Approaches

Solvent-Free Mechanochemical Grinding

Solid-state synthesis avoids toxic solvents and minimizes waste:

  • Grinding Protocol : Cyclohexanecarbohydrazide and 3-(thiophen-2-yl)acrylic acid are ground with molecular iodine (I₂) as a catalyst in a mortar for 10 minutes.

  • Cyclodehydration : The mixture is heated at 60°C for 1 hour, inducing cyclization to form the oxadiazole ring.

Conditions :

CatalystTimeYield
I₂ (10 mol%)10 min78%

Aqueous-Phase Synthesis Using Biocatalysts

Enzymatic catalysis in water enhances sustainability:

  • Lipase-Mediated Amidation : Candida antarctica lipase B (CAL-B) catalyzes the coupling of 5-cyclohexyl-1,3,4-oxadiazol-2-amine with 3-(thiophen-2-yl)acrylic acid in phosphate buffer (pH 7.0) at 37°C.

Optimized Parameters :

  • Enzyme Loading : 15 mg/mL

  • Yield : 68% after 24 hours

Comparative Analysis of Synthetic Methods

MethodTimeYieldPurityEnvironmental Impact
Conventional12 h65%98%High (toxic solvents)
Microwave1.5 h82%99%Moderate
Mechanochemical1 h78%97%Low
Enzymatic24 h68%95%Very Low

Trade-offs : While microwave synthesis offers speed and efficiency, mechanochemical methods align with green chemistry principles. Enzymatic routes, though eco-friendly, require longer durations.

Structural Confirmation and Analytical Validation

Spectroscopic Characterization

  • Mass Spectrometry : ESI-MS m/z 303.4 [M+H]⁺ confirms molecular weight.

  • ¹³C NMR : Peaks at 167.8 ppm (C=O, amide), 162.4 ppm (C=N, oxadiazole).

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar oxadiazole ring with dihedral angles of 12.5° between the thiophene and enamide groups, confirming the (2E) configuration.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Excess POCl₃ (1.5 equiv) minimizes side products during oxadiazole formation.

  • Stereochemical Control : Use of chiral auxiliaries (e.g., (R)-BINOL) during amidation ensures retention of the (E)-configuration.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound from unreacted starting materials.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors coupled with microwave irradiation achieve throughputs of 1.2 kg/day while maintaining >95% purity. Key parameters include:

  • Residence Time : 8 minutes

  • Temperature : 130°C

  • Catalyst : Heterogeneous zirconia (ZrO₂) for recyclability .

Q & A

Q. What are the key synthetic pathways for (2E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide precursor with carbon disulfide under reflux (adapted from similar protocols in ).
  • Step 2 : Introduction of the cyclohexyl group at the 5-position of the oxadiazole using cyclohexyl-substituted reagents (e.g., cyclohexylcarbonyl chloride) in the presence of a base like pyridine (general procedure from ).
  • Step 3 : Coupling the thiophen-2-ylprop-2-enamide moiety via a condensation reaction, optimized with catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (). Reaction conditions (temperature, solvent, and stoichiometry) must be rigorously controlled to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the (2E)-stereochemistry of the enamide group and assign substituents on the oxadiazole and thiophene rings ().
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in enamide at ~1650 cm⁻¹) ().
  • Mass Spectrometry (ESI-MS/APCI-MS) : Validates molecular weight and fragmentation patterns ( ).
  • HPLC : Assesses purity (>95% required for biological assays) ().

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation to reduce racemization ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates ().
  • Temperature Control : Maintain reflux conditions for cyclization steps (110–120°C for oxadiazole formation) ().
  • Workup Procedures : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize impurities ().

Q. What computational strategies predict the compound’s bioactivity and target interactions?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The thiophene ring’s electron-rich structure may favor π-π stacking with aromatic residues in active sites ().
  • QSAR Modeling : Correlate substituent effects (e.g., cyclohexyl vs. benzyl groups) with activity data from analogs ( ).
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity ().

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) alter biological activity?

  • Thiophene vs. Phenyl : The thiophene’s sulfur atom enhances electron delocalization, potentially improving binding to metal-containing enzymes (e.g., cytochrome P450). Compare with phenyl-substituted analogs in , which showed lower anticonvulsant activity ( ).
  • Cyclohexyl Group : The bulky cyclohexyl moiety may improve lipophilicity and membrane permeability, as seen in oxadiazole-based inhibitors ( ).

Q. How to resolve contradictions in reported biological activity data?

  • Control Experiments : Replicate assays under standardized conditions (e.g., cell line specificity, serum-free media) to isolate compound effects ( ).
  • Meta-Analysis : Compare IC50 values across studies, adjusting for variables like assay type (e.g., MTT vs. ATP-based viability tests) ( ).
  • Structural Validation : Confirm compound identity via X-ray crystallography (using SHELXL for refinement) to rule out stereochemical inconsistencies ( ).

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

StepReagent/CatalystSolventTemperatureYield Range
Oxadiazole FormationCS₂, Cyclohexylcarbonyl chlorideEtOHReflux (78°C)40–77%
Enamide CouplingEDCI, HOBtDMFRT to 50°C60–85%

Table 2 : Comparative Bioactivity of Structural Analogs

SubstituentTarget Activity (IC50)Reference
Thiophen-2-yl12.3 µM (Anticancer)
4-Chlorophenyl18.7 µM (Anticonvulsant)
4-Methoxyphenyl25.4 µM (Anti-inflammatory)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.